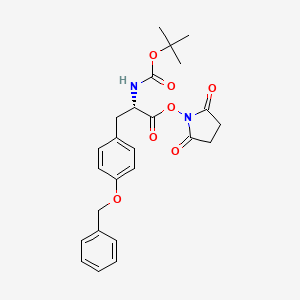

Boc-Tyr(Bzl)-OSu

Descripción general

Descripción

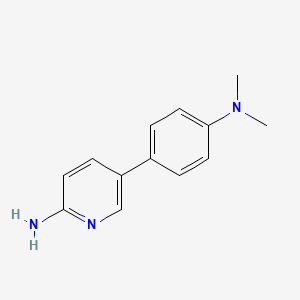

Boc-Tyr(Bzl)-OSu is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a derivative of the amino acid tyrosine and is commonly used in peptide synthesis. In

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(Bzl)-OSu plays a crucial role in Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This method is vital for producing peptides for the pharmaceutical industry and basic research. It is particularly advantageous for synthesizing long and complex polypeptides and for creating C-terminal thioesters for native chemical ligation applications. A notable aspect of SPPS is the use of anhydrous hydrogen fluoride (HF) for removing side chain protecting groups and releasing the peptide from the resin (Muttenthaler, Albericio & Dawson, 2015).

NMR Spectroscopy in Peptide Analysis

Nα-Acetyl-methylamides of different amino acids, including Boc-Tyr(Bzl), have been synthesized as model compounds to interpret 13C-NMR-Spectra of protected peptides. These models assist in understanding the chemical shifts of amino acid carbon atoms in peptide derivatives, contributing significantly to the field of peptide NMR spectroscopy (Schwenzer, Scheller & Losse, 1979).

Peptide-Cellulose Conjugation

In the synthesis of peptide-cellulose conjugates, derivatives like Boc-Ser(Bzl)-Gly-Tyr(Bzl)-Ser(Bzl)-Gly-Lys(Z) have been used. This process involves coupling the protected peptide with β-Ala-cellulose, highlighting the application of Boc-Tyr(Bzl) in creating novel biochemical materials and facilitating biochemical studies (Ohkawa et al., 2013).

Proteinase Inhibition Studies

In the study of HIV proteinase inhibitors, peptides like Boc-Val-Ser(Bzl)-Gln-Asn-Tyr(BrZ)OH were synthesized and used for creating analogs of an HIV proteinase nonapeptide substrate. This application highlights the role of Boc-Tyr(Bzl) in developing therapeutic agents and understanding proteinase mechanisms (Bláha, Nemec, Tözsér & Oroszlan, 1991).

Enzymatic Cross-Linking in Polysaccharide Fibers

Boc-Tyr(Bzl)-based peptides have been utilized in the synthesis of N-(Lys-Gly-Tyr-Gly)-chitosan and its hybrid fibers with gellan. These hybrid fibers are reinforced by enzymatic cross-linking, demonstrating the use of Boc-Tyr(Bzl) in creating advanced biomaterials with enhanced mechanical properties (Kuboe et al., 2004).

Mecanismo De Acción

Target of Action

Boc-Tyr(Bzl)-OSu is a derivative of the amino acid tyrosine . It is primarily used in Boc Solid Phase Peptide Synthesis (SPPS), a method for peptide synthesis . The primary targets of this compound are the amino acid sequences in the peptide chain that are being synthesized .

Mode of Action

This compound interacts with its targets by being incorporated into the growing peptide chain during the synthesis process . The Boc group (tert-butyloxycarbonyl) is a protective group used in organic synthesis . It prevents unwanted side reactions from occurring during the synthesis process .

Biochemical Pathways

The main biochemical pathway affected by this compound is the peptide synthesis pathway . By being incorporated into the peptide chain, it influences the structure and function of the resulting peptide .

Pharmacokinetics

Its solubility and stability under various conditions are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of the desired peptide with the correct sequence of amino acids . The Boc group is removed after the synthesis is complete, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it is recommended to store this compound below +30°C .

Propiedades

IUPAC Name |

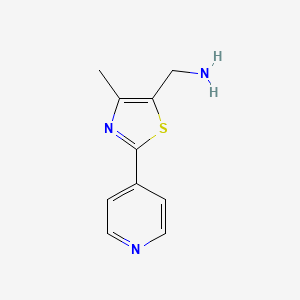

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7/c1-25(2,3)33-24(31)26-20(23(30)34-27-21(28)13-14-22(27)29)15-17-9-11-19(12-10-17)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLFTQJJYUFASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27601-29-2 | |

| Record name | tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027601292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B1604677.png)

![1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone](/img/structure/B1604694.png)